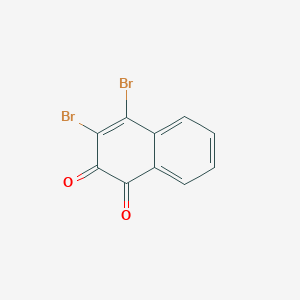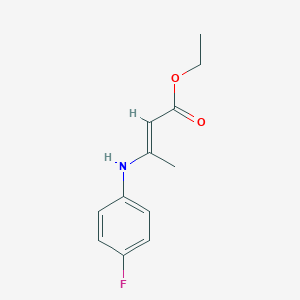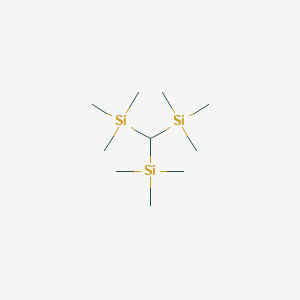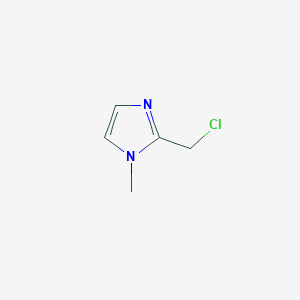
1-Isocyanato-3,5-bis(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound 1-Isocyanato-3,5-bis(trifluoromethyl)benzene is a derivative of benzene where isocyanato and trifluoromethyl groups are substituted on the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into related benzene derivatives and their properties, which can be useful for understanding the behavior and potential applications of this compound.
Synthesis Analysis
The synthesis of benzene derivatives can be complex, involving multiple steps and catalysts. For instance, the synthesis of 1,3-bis(isocyanatomethyl)benzene involves a liquid phase reaction with m-xylylenediamine and highly toxic phosgene, but research is ongoing to find a safer, more environmentally friendly process . Similarly, the synthesis of tris(benzocyclobutadieno)benzene involves palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations . These methods highlight the potential for complex catalytic processes in the synthesis of this compound, although the specific synthesis route for this compound would need to be developed.
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their chemical properties and applications. For example, the structure of 1,3-bis(benzimidazol-2-yl)benzene derivatives has been modified to enhance anion transport activity, demonstrating the importance of substituent effects on the central phenyl scaffold . This suggests that the electron-withdrawing trifluoromethyl groups in this compound would significantly influence its reactivity and interactions.
Chemical Reactions Analysis
Benzene derivatives can participate in various chemical reactions. The compound 1,3,5-Tris(hydrogensulfato) benzene, for example, is used as a catalyst for the synthesis of bis(pyrazol-5-ols) . The presence of isocyanato groups in this compound suggests that it could also act as a reactive intermediate in the synthesis of polymers or as a crosslinking agent, given the reactivity of isocyanate groups with nucleophiles such as alcohols and amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their substituents. The EFSA has evaluated the safety of 1,3-bis(isocyanatomethyl)benzene, which hydrolyzes in water and gastric fluid to form 1,3-benzenedimethanamine, and found it to be non-genotoxic in vivo . This indicates that the hydrolysis behavior and toxicity of this compound would be important factors to consider in its safety assessment and potential use in applications such as food contact materials.
Applications De Recherche Scientifique
Optical Polymer Composite Materials, Construction, Automotive : 1,3-Bis(isocyanatomethyl)benzene, a related compound, exhibits high-quality performance, excellent yellowing resistance, and weather resistance. It has wide applications in optical polymer composite materials, construction, automotive, and other industries (Dong Jianxun et al., 2018).
Pesticide Production : 3,5-Bis-(trifluoromethyl)benzene, a closely related compound, is used in the synthesis of novel pesticides, like Bistrifluron, which exhibits potent growth-retarding activity against pests (Liu An-chan, 2015).
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, another related compound, is used as a starting material in various synthetically useful reactions involving organometallic intermediates (J. Porwisiak & M. Schlosser, 1996).
Polyurethane Cationomers : Novel diisocyanates containing tertiary nitrogen, prepared from N,N′-bis(m- or p-isocyanato-phenyl)pyromellitic diimide, are used in the preparation of polyurethane cationomers, highlighting the versatility of isocyanate compounds (V. Reddy et al., 1993).
Dental Restorative Materials : Novel urethane-dimethacrylate monomers synthesized from 1,3-bis(1-isocyanato-1-methylethyl)benzene are used as matrices in dental restorative materials (I. Barszczewska-Rybarek et al., 2020).
Nonlinear Optical Chromophores : The introduction of 3,5-bis(trifluoromethyl)benzene derivative isolation groups into chromophores results in improved electro-optic activity, useful in nonlinear optical applications (Tong-jun Liu et al., 2023).
Propriétés
IUPAC Name |
1-isocyanato-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSSOFNMWSJECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369841 | |
| Record name | 1-Isocyanato-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16588-74-2 | |
| Record name | 3,5-Bis(trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)

